Tenoxicam

Overview

Description

Tenoxicam is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve inflammation, swelling, stiffness, and pain associated with rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, tendinitis, bursitis, and periarthritis of the shoulders or hips . It belongs to the class of NSAIDs known as oxicams .

Synthesis Analysis

This compound is synthesized through a six-step reaction from acrylonitrile . The synthesis route is convenient for this compound synthesis and the process may be used in industry .

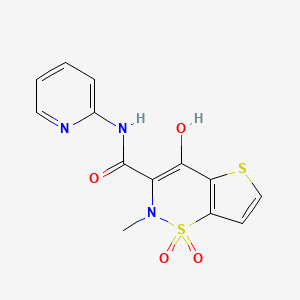

Molecular Structure Analysis

The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .

Chemical Reactions Analysis

The electro-oxidation behavior of this compound was studied on multiwalled carbon nanotube (MWCNT)-modified glassy carbon electrode (GCE) by cyclic voltammetry, differential pulse voltammetry (DPV), and square wave voltammetry (SWV) .

Physical and Chemical Properties Analysis

This compound has a molar mass of 337.37 g·mol−1 and a melting point of 209 to 213 °C . Its solubility is 61.9mg/L at 32 ºC .

Scientific Research Applications

Transdermal Delivery Systems

Tenoxicam, a nonsteroidal anti-inflammatory drug (NSAID), has been explored for its efficacy in transdermal delivery systems. Studies have demonstrated the potential of proniosomes and transdermal films as carriers for this compound, indicating enhanced anti-inflammatory and analgesic effects compared to oral administration. These delivery systems offer advantages like higher drug entrapment and release efficiencies, reduced side effects, and non-irritant properties (Ammar et al., 2011; Nesseem et al., 2011; Gupta & Gaud, 2006).

Pain Management in Dental Procedures

This compound has been investigated for its effectiveness in managing pain associated with dental procedures. Research has shown that a single dose of this compound can significantly alleviate post-endodontic pain, suggesting its utility as a prophylactic analgesic in dental treatments (Arslan et al., 2011).

Ultradeformable Vesicles for Transdermal Use

Studies on ultradeformable vesicles containing this compound have indicated their potential for transdermal application, especially in the treatment of rheumatoid arthritis. These vesicles have shown improved transdermal flux and in vivo performance compared to oral this compound, highlighting their potential as an alternative to oral NSAID therapy (Negi et al., 2013).

Comparative Studies on Administration Methods

Research comparing oral and intra-articular administration of this compound in patients with knee osteoarthritis revealed significant improvements in both groups. The studies highlight better compliance and gastrointestinal system tolerability with intra-articular administration, suggesting it as an alternative for patients unable to use oral this compound (Erbaş et al., 2015; Unlu & Ay, 2006).

Solubility Enhancement Studies

Efforts to enhance the solubility of this compound have led to the development of amorphous spray-dried dispersions and cyclodextrin complexes. These studies indicate improved solubility and potential for reduced side effects, thereby enhancing its therapeutic efficacy (Patel et al., 2012; Aigner et al., 2002).

Analytical Method Development

Research on the development of rapid and sensitive methods for the quantitative determination of this compound in tablets has been conducted. These studies provide insights into the efficacy and safety of this compound in pharmaceutical formulations (Singh et al., 2007).

Neuroprotective and Antioxidant Properties

This compound has been studied for its neuroprotective action in cerebral ischemia and its effects on the antioxidant redox system in rat brains. These studies suggest this compound's potential role beyond pain management, offering insights into its broader therapeutic applications (Galvão et al., 2004; Nazıroğlu et al., 2008).

Influence on Orthodontic Movement

A study investigating the influence of this compound on orthodontic movement found that it effectively controls pain without affecting the movement of upper canine teeth, demonstrating its utility in orthodontic pain management without impacting treatment outcomes (Arantes et al., 2009).

Molecular Docking and Chemical Investigations

Molecular docking and quantum chemical theory studies of this compound and similar derivatives have been conducted, providing insights into their charge transfer, electronic transitions, and stability. Such research aids in understanding the molecular interactions and potential activities of this compound (Mary et al., 2019).

Mechanism of Action

Target of Action

Tenoxicam primarily targets the enzyme cyclooxygenase (COX) . This enzyme plays a crucial role in the inflammatory process .

Mode of Action

The anti-inflammatory effects of this compound result from the inhibition of COX . This inhibition leads to the peripheral suppression of prostaglandin synthesis . Prostaglandins are compounds in the body that sensitize pain receptors. Therefore, their inhibition accounts for the peripheral analgesic effects of this compound .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX, this compound prevents the synthesis of prostaglandins, which are key mediators of inflammation and pain .

Pharmacokinetics

This compound exhibits linear single-dose pharmacokinetics over doses of 10 to 100mg . It is poorly distributed to body tissues due to its low lipophilicity and high degree of ionisation in blood . The drug is slowly taken up by hepatic cells . A mean elimination half-life of 67 hours (49 to 81 hours) has been estimated . This compound is almost entirely eliminated by liver metabolism .

Result of Action

The inhibition of prostaglandin synthesis by this compound leads to a decrease in inflammation and pain . This makes this compound effective in treating conditions like rheumatoid arthritis and oste

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Tenoxicam plays a significant role in biochemical reactions by inhibiting the enzyme cyclooxygenase (COX), which is crucial for the synthesis of prostaglandins . Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. This compound interacts with various biomolecules, including enzymes, proteins, and receptors, to exert its effects. It inhibits COX-1 and COX-2 enzymes, leading to decreased prostaglandin synthesis. Additionally, this compound may interact with leukocyte functions, including phagocytosis and histamine release, contributing to its anti-inflammatory activity .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting COX enzymes, this compound reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain. It also impacts leukocyte functions, including phagocytosis and histamine release, which play a role in the inflammatory response . This compound’s effects on cell signaling pathways and gene expression contribute to its anti-inflammatory and analgesic properties.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins . By binding to the active site of COX enzymes, this compound prevents the formation of prostaglandins, thereby reducing inflammation and pain. This inhibition is reversible, allowing for the modulation of prostaglandin synthesis. This compound’s ability to inhibit leukocyte functions, including phagocytosis and histamine release, further contributes to its anti-inflammatory activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is known for its stability and long elimination half-life, allowing for once-daily dosing . Over time, this compound maintains its efficacy in reducing inflammation and pain. Long-term use may lead to potential side effects, including gastrointestinal issues and renal impairment. Studies have shown that this compound’s anti-inflammatory effects persist over extended periods, making it suitable for chronic inflammatory conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, this compound may cause gastrointestinal toxicity and renal impairment. Animal studies have demonstrated that this compound’s anti-inflammatory and analgesic effects are dose-dependent, with higher doses providing greater efficacy but also increasing the risk of adverse effects .

Metabolic Pathways

This compound is metabolized in the liver to form inactive metabolites, which are excreted in urine and feces . The primary metabolic pathway involves hydroxylation and conjugation reactions. This compound’s metabolism is mediated by cytochrome P450 enzymes, including CYP2C9. The metabolites of this compound are pharmacologically inactive, and the drug is efficiently cleared from the body. The metabolic pathways of this compound ensure its elimination and prevent the accumulation of active drug in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It is highly protein-bound (>98.5%), which affects its distribution and bioavailability. This compound efficiently penetrates synovial fluid, where it exerts its anti-inflammatory effects. The drug’s low volume of distribution and long elimination half-life contribute to its sustained therapeutic effects. This compound’s transport and distribution within the body ensure its effective targeting of inflamed tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with COX enzymes . The drug’s ability to inhibit COX enzymes within the cytoplasm leads to decreased prostaglandin synthesis and reduced inflammation. This compound does not require specific targeting signals or post-translational modifications for its activity. Its subcellular localization allows for efficient inhibition of COX enzymes and modulation of the inflammatory response .

Properties

IUPAC Name |

4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-ylthieno[2,3-e]thiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S2/c1-16-10(13(18)15-9-4-2-3-6-14-9)11(17)12-8(5-7-21-12)22(16,19)20/h2-7,17H,1H3,(H,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNWYQJJBLGYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045486 | |

| Record name | Tenoxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The antiinflammatory effects of tenoxicam may result from the inhibition of the enzyme cycooxygenase and the subsequent peripheral inhibition of prostaglandin synthesis. As prostaglandins sensitize pain receptors, their inhibition accounts for the peripheral analgesic effects of tenoxicam. Antipyresis may occur by central action on the hypothalamus, resulting in peripheral dilation, increased cutaneous blood flow, and subsequent heat loss. | |

| Record name | Tenoxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00469 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

59804-37-4 | |

| Record name | Tenoxicam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59804-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenoxicam [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059804374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenoxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00469 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tenoxicam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tenoxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2-methyl-N-pyridinyl-2H-thieno-[2,3-e]-1,2-thiazine-3-carboxamide 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENOXICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1R9N0A399 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

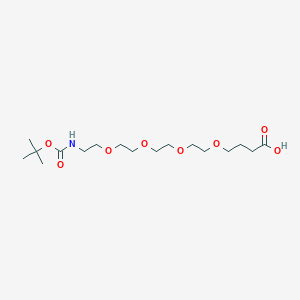

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

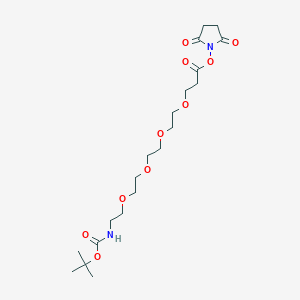

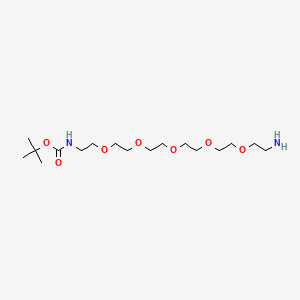

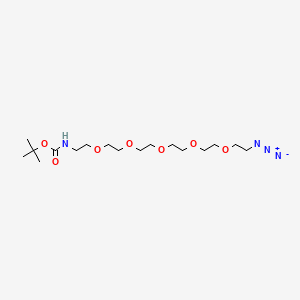

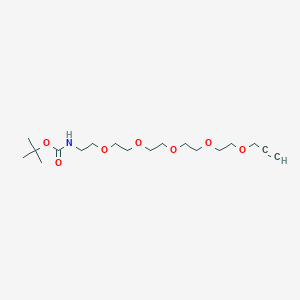

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of tenoxicam?

A1: this compound, like other oxicam-class NSAIDs, primarily exerts its effects by inhibiting cyclooxygenase (COX) enzymes. [, , ] COX enzymes are responsible for the production of prostaglandins, which play a role in inflammation, pain, and fever. By inhibiting COX, this compound reduces prostaglandin synthesis, leading to its anti-inflammatory, analgesic, and antipyretic effects.

Q2: Are there differences in this compound’s analgesic effect based on parity?

A2: Research suggests that the analgesic effect of this compound on post-cesarean uterine cramping pain is more pronounced in primiparous women compared to multiparous women. [] This suggests potential differences in prostaglandin synthesis or sensitivity related to parity.

Q3: What is the typical elimination half-life of this compound?

A3: this compound exhibits a relatively long elimination half-life, ranging from 60 to 80 hours. [, ] This property allows for once-daily dosing regimens.

Q4: How does this compound distribute in the body?

A4: this compound demonstrates a high degree of protein binding in plasma, primarily to albumin. [, ] It can penetrate synovial fluid, reaching concentrations lower than those observed in plasma. []

Q5: What is the impact of renal impairment on this compound pharmacokinetics?

A5: Studies show that the pharmacokinetics of this compound and its metabolite, 5-hydroxythis compound, are altered in individuals with creatinine clearance below 40 ml/min. [] The plasma elimination half-life of this compound is shortened in this patient population, possibly due to reduced protein binding and a larger volume of distribution. []

Q6: How does chronic, high-dose aspirin therapy impact this compound's pharmacokinetics?

A6: Co-administration of high-dose aspirin significantly affects this compound's pharmacokinetic parameters. Aspirin reduces this compound's half-life, increases its volume of distribution, and elevates its clearance. [] This interaction likely stems from a competitive protein binding mechanism.

Q7: What clinical conditions have been studied for this compound treatment?

A7: this compound has been investigated for its therapeutic potential in various conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, acute gouty arthritis, and post-operative pain. [, ]

Q8: Is there evidence supporting the combined use of this compound with other analgesics?

A8: Combining this compound with other analgesics, such as paracetamol or local anesthetics like levobupivacaine, has shown promising results in managing postoperative pain. [, ] These combinations may offer enhanced pain relief and reduced opioid consumption.

Q9: What is the evidence for this compound's efficacy in reducing postoperative pain?

A9: Several studies have investigated the use of intravenous this compound for postoperative pain management after various surgical procedures, including abdominal hysterectomy and major gynaecological surgery. [, ] Findings suggest that preoperative administration of intravenous this compound can effectively reduce postoperative pain scores and the need for additional opioid analgesics.

Q10: What are the commonly reported side effects associated with this compound?

A10: As with other NSAIDs, gastrointestinal disturbances are among the most commonly reported side effects of this compound. [] These may include dyspepsia, heartburn, and nausea.

Q11: Does this compound have any potential for cardiovascular risks?

A11: This Q&A focuses solely on information directly presented in the provided research papers. For comprehensive information about potential risks, consult a healthcare professional or refer to up-to-date prescribing information.

Q12: What strategies have been explored to enhance this compound's solubility and dissolution rate?

A12: Researchers have investigated various approaches to improve this compound's physicochemical properties. These include the development of solid dispersions with polymers like hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP), as well as coprecipitation techniques. [, , ]

Q13: What are the advantages of using a transdermal delivery system for this compound?

A13: Transdermal delivery systems offer potential benefits such as avoiding first-pass metabolism, achieving sustained drug release, and improving patient compliance. [] The use of permeation enhancers in transdermal formulations can further enhance this compound's absorption through the skin.

Q14: What analytical techniques are commonly employed for the detection and quantification of this compound?

A14: Various analytical methods have been developed and validated for the analysis of this compound in biological matrices and pharmaceutical formulations. These include high-performance liquid chromatography (HPLC), spectrophotometry, and mass spectrometry. [, , ]

Q15: Have any analytical methods been developed to specifically detect this compound in the presence of its metabolites?

A15: Yes, researchers have developed spectrophotometric techniques, such as the area under the curve (AUC) method and Q-analysis, to selectively quantify this compound in the presence of its degradation products. [] These methods allow for the analysis of this compound without requiring prior separation from its metabolites.

Q16: Has the effect of this compound on pulmonary complications during laparoscopic procedures been investigated?

A16: A histological study in rats examined the impact of this compound on lung injuries induced by pneumoperitoneum, a common complication of laparoscopic procedures. [] Results suggested that this compound administration before surgery significantly reduced lung damage, including intra-alveolar hemorrhage, alveolar edema, and congestion.

Q17: What is the potential of zinc-tenoxicam complexes in terms of efficacy and safety?

A17: Studies investigating zinc-tenoxicam complexes have shown comparable anti-inflammatory activity to this compound alone. [] Interestingly, zinc-tenoxicam demonstrated a reduced potential for inducing gastric lesions compared to this compound alone or co-administration of this compound and zinc acetate. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.